Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl-
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Overview
Description
Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl- is a heterocyclic compound that features a fused ring system containing both sulfur and carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl- typically involves cyclization reactions. One common method includes the reaction of 4-aryl-2,6-diamino-4H-thiopyran-3,5-dicarbonitriles with 1-morpholino-1-cyclopentene, leading to the formation of 4-aryl-2-thioxo-2,5,6,7-tetrahydro-1H-pyrindine-3-carbonitriles . Another approach involves the use of 1,2-dibromoethane as an alkylating agent to synthesize various derivatives .
Industrial Production Methods
the methodologies developed in academic research can potentially be scaled up for industrial purposes .
Chemical Reactions Analysis
Types of Reactions
Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as PtCl2, leading to the formation of different isomers.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly with halogenated compounds, can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include PtCl2 for oxidation and various alkylating agents for substitution reactions. The reaction conditions often involve high temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various isomers and derivatives that exhibit unique properties, such as strong near-IR absorption and exceptional electrochemical stability .
Scientific Research Applications
Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of products with distinct properties. These properties are often exploited in the development of new materials and drugs .
Comparison with Similar Compounds
Similar Compounds
Cycloalka[b]thiopyrylium Salts: These compounds share a similar fused ring system but differ in their specific substituents and reactivity.
Cyclopenta[g]-2-benzopyran: Another compound with a fused ring system, known for its applications in fragrance and flavor industries.
Uniqueness
Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl- is unique due to its specific structural features and the ability to form multiple isomers and derivatives with distinct properties. Its strong near-IR absorption and electrochemical stability set it apart from other similar compounds .
Properties
CAS No. |
54146-68-8 |
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Molecular Formula |
C20H18S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2,4-diphenyl-2,5,6,7-tetrahydrocyclopenta[b]thiopyran |
InChI |
InChI=1S/C20H18S/c1-3-8-15(9-4-1)18-14-20(16-10-5-2-6-11-16)21-19-13-7-12-17(18)19/h1-6,8-11,14,20H,7,12-13H2 |
InChI Key |
VHOJSXBLMWIXSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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